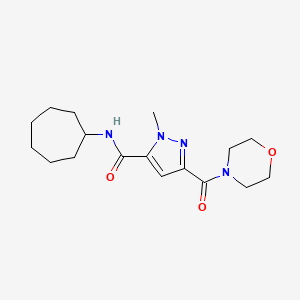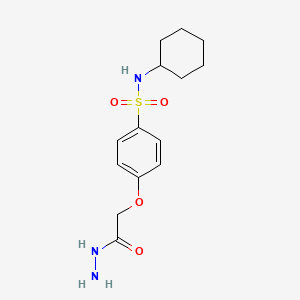![molecular formula C18H18N6O7 B10958535 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10958535.png)
4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-4-NITROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole and isoxazole moiety
Preparation Methods
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-4-NITROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The preparation starts with the synthesis of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-4-NITROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The pathways involved include binding to enzymes or receptors, leading to a biological response .
Comparison with Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives. What sets 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-4-NITROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. Similar compounds include:
- 3,5-Dimethyl-4-nitro-1H-pyrazole derivatives
- Isoxazole derivatives with various substituents .
Properties
Molecular Formula |
C18H18N6O7 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H18N6O7/c1-9-17(24(28)29)10(2)22(20-9)8-13-11(3)31-21-16(13)18(25)19-14-6-5-12(23(26)27)7-15(14)30-4/h5-7H,8H2,1-4H3,(H,19,25) |
InChI Key |
VENORTXQZCGONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-cyclopropyl-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B10958457.png)


![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10958470.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B10958473.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B10958485.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B10958489.png)
![N-(3,4-difluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10958492.png)
![5-{(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl butanoate](/img/structure/B10958498.png)
methanone](/img/structure/B10958507.png)

![(5Z)-3-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B10958512.png)
![1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10958518.png)
